
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide
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Overview
Description
(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and a p-tolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide typically involves the condensation of rhodanine with appropriate benzylidene derivatives and p-tolylamine under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and catalysts used, but common methods include heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of production method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms such as alcohols and amines.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to modulate microtubules and inhibit cancer cell growth.
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: Research has explored its role in biological systems, including its potential as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes due to its versatile chemical properties.
Mechanism of Action
The mechanism by which (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may bind to microtubules, disrupting their function and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one
(Z)-2-(2,4-Dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one
Uniqueness: What sets (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide apart from its similar compounds is its specific structural features, such as the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity.
Biological Activity
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide, a thiazolidinone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H17N3O2S2
- Molecular Weight : 341.47 g/mol
- CAS Number : 862827-52-9
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:
- Tyrosinase Inhibition : The compound has demonstrated significant inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This effect was dose-dependent, with analogs showing varied potency against B16F10 murine cells .
- Cytotoxicity : In a panel of human tumor cell lines, the compound exhibited cytotoxic effects with IC50 values in the nanomolar range, indicating strong potential for anticancer applications .
- Mechanisms of Action :
Case Study 1: In Vitro Analysis
A study conducted on B16F10 cells demonstrated that treatment with this compound resulted in a significant decrease in melanin production. The compound was tested at various concentrations (5 µM to 20 µM) over 72 hours, showing a concentration-dependent reduction in intracellular tyrosinase activity compared to controls .
Case Study 2: Multi-drug Resistance Reversal
In another investigation, the compound was evaluated for its ability to reverse multi-drug resistance in cancer cells. It was found to enhance the efficacy of standard chemotherapeutic agents by modulating drug efflux mechanisms, thereby increasing intracellular drug accumulation and enhancing cytotoxicity against resistant cell lines .
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-14-7-9-16(10-8-14)21-18(23)11-12-22-19(24)17(26-20(22)25)13-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFGHMHKALWNGZ-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.